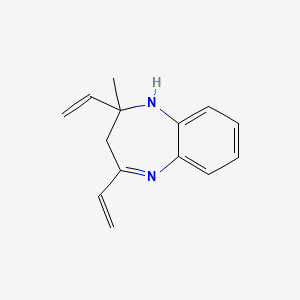
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anti-anxiety, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by the presence of vinyl groups at the 2 and 4 positions, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones or aldehydes. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones under mild conditions to produce the desired benzodiazepine . This method is efficient and provides good yields.
Industrial Production Methods
For industrial production, the synthesis may involve the use of metal-organic frameworks (MOFs) as catalysts. MOF-235 (Fe) has demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines, offering an environmentally friendly and scalable approach . The use of microwave-assisted synthesis and ionic liquids as catalysts are also explored to enhance reaction efficiency and reduce byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the benzodiazepine.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated benzodiazepines.
Wissenschaftliche Forschungsanwendungen
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new therapeutic agents for neurological disorders.
Industry: Utilized in the production of functional materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The presence of vinyl groups may influence its binding affinity and selectivity towards these receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Similar in structure but with methyl groups instead of vinyl groups.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Contains phenyl groups at the 2 and 4 positions.
Uniqueness
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of vinyl groups, which may impart distinct chemical reactivity and biological activity compared to its methyl or phenyl-substituted counterparts. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
916480-84-7 |
|---|---|
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2,4-bis(ethenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C14H16N2/c1-4-11-10-14(3,5-2)16-13-9-7-6-8-12(13)15-11/h4-9,16H,1-2,10H2,3H3 |
InChI-Schlüssel |
HHXALQBGSRWSFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


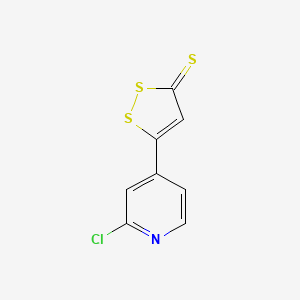
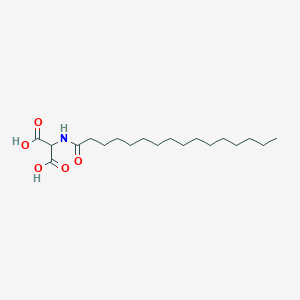
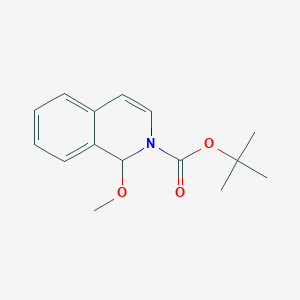
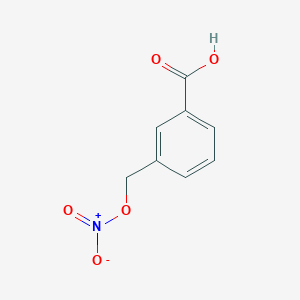
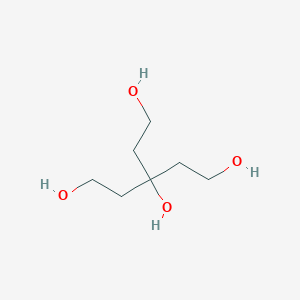
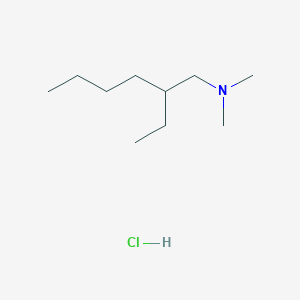


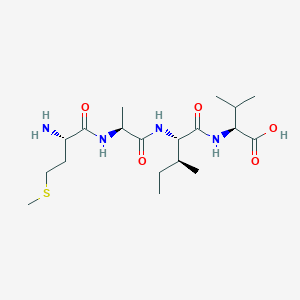
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
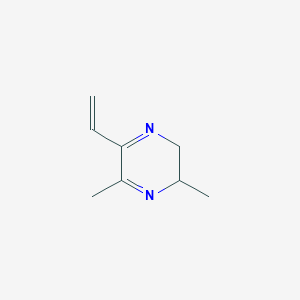
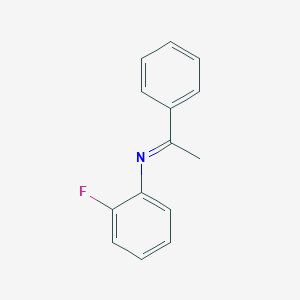
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
